molecular formula C6H9IN4 B1303879 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine CAS No. 454473-80-4

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

Cat. No.: B1303879
CAS No.: 454473-80-4
M. Wt: 264.07 g/mol
InChI Key: VKMKHUMQFXRXOA-UHFFFAOYSA-N
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Description

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine is a pyrimidine-based compound with the molecular formula C6H9IN4 and a molecular weight of 264.07 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of iodine and hydrazine hydrate under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions to facilitate the substitution reaction.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Deiodinated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazino-2,6-dimethylpyrimidine: Lacks the iodine atom, making it less reactive in substitution reactions.

    5-Iodo-2,6-dimethylpyrimidine: Lacks the hydrazino group, reducing its potential for forming covalent bonds with proteins.

    4-Hydrazino-5-chloro-2,6-dimethylpyrimidine: Similar structure but with a chlorine atom instead of iodine, affecting its reactivity and biological activity.

Uniqueness

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine is unique due to the presence of both the hydrazino and iodine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

(5-iodo-2,6-dimethylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMKHUMQFXRXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266217
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454473-80-4
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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